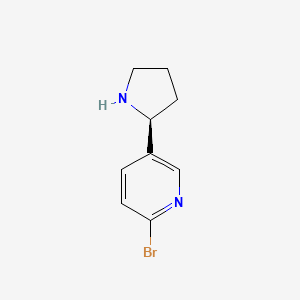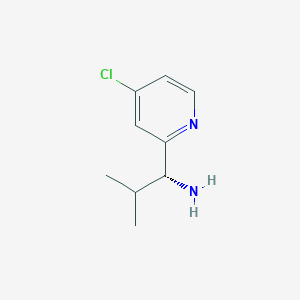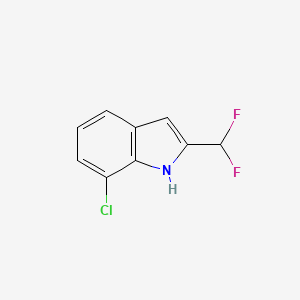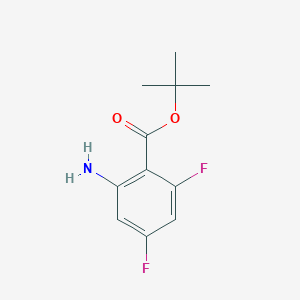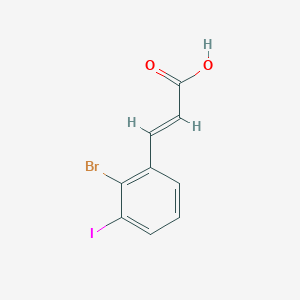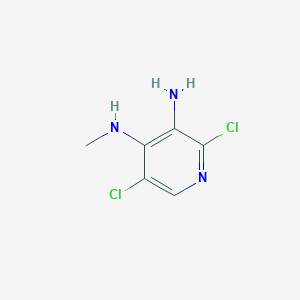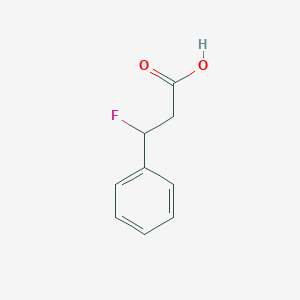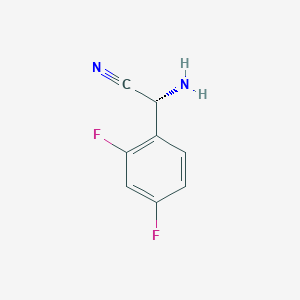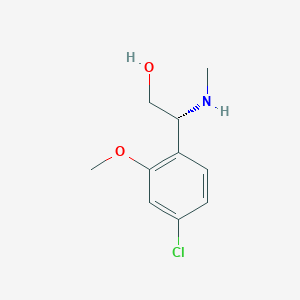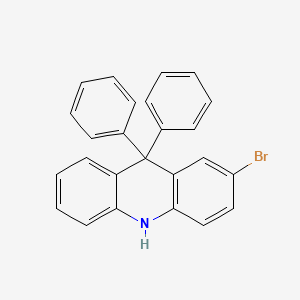
2-Bromo-9,9-diphenyl-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen at the central ring. This compound is characterized by the presence of a bromine atom at the 2-position and two phenyl groups at the 9-position of the acridine skeleton. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine typically involves the bromination of 9,9-diphenyl-9,10-dihydroacridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient mixing to ensure uniform bromination. The product is then purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2-Bromo-9,9-diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: The compound can be reduced to form 9,9-diphenyl-9,10-dihydroacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted acridine derivatives.
Oxidation Reactions: Acridone derivatives.
Reduction Reactions: 9,9-Diphenyl-9,10-dihydroacridine.
科学研究应用
2-Bromo-9,9-diphenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine involves its interaction with biological molecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in anticancer research, where the compound can target rapidly dividing cancer cells. The molecular targets and pathways involved include DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
- 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Uniqueness
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is unique due to the presence of two phenyl groups at the 9-position, which enhances its ability to interact with biological molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
分子式 |
C25H18BrN |
|---|---|
分子量 |
412.3 g/mol |
IUPAC 名称 |
2-bromo-9,9-diphenyl-10H-acridine |
InChI |
InChI=1S/C25H18BrN/c26-20-15-16-24-22(17-20)25(18-9-3-1-4-10-18,19-11-5-2-6-12-19)21-13-7-8-14-23(21)27-24/h1-17,27H |
InChI 键 |
NLKFZSRXRSMWBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
